Disodium octaborate tetrahydrate
Description
Properties
IUPAC Name |
disodium;(9,11-dioxido-5-oxoboranyloxy-2,4,6,8,10,12,13-heptaoxa-1,3,5,7,9,11-hexaborabicyclo[5.5.1]tridecan-3-yl)oxy-oxoborane;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B8O13.2Na.4H2O/c9-1-13-5-18-6(14-2-10)20-8-17-4(12)15-3(11)16-7(19-5)21-8;;;;;;/h;;;4*1H2/q-2;2*+1;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMZIKMKSGCBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)OB1OB2OB(OB(OB(O2)OB(O1)OB=O)[O-])[O-].O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B8H8Na2O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12008-41-2 (Parent) | |
| Record name | Boron sodium oxide tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012280034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1034391 | |
| Record name | Disodium octaborate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Reference #1] White odorless powder; [U.S. Borax MSDS] | |
| Record name | Boron sodium oxide, tetrahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
12280-03-4 | |
| Record name | Boron sodium oxide tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012280034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium octaborate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boron sodium oxide (B8Na2O13), tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.740 | |
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Preparation Methods
Reagents and Stoichiometric Ratios
The one-step boric acid method utilizes raw materials including one-step boric acid (H₃BO₃), sodium-containing compounds (e.g., sodium carbonate or bicarbonate), water, and impurity-removing agents such as activated carbon or ammonium carbonate. Critical to this process is the molar ratio of sodium (Na) to boron (B), which is maintained at 1:3.8–4.2 to ensure stoichiometric accuracy. For example, combining 1,000 g of one-step boric acid with 210 g of anhydrous sodium carbonate (Na₂CO₃) achieves a Na:B ratio of 1:4.05, aligning with the target composition of this compound.
Procedural Steps
The synthesis involves four stages:
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Mixing and Heating : Raw materials are combined in a reactor and heated to 60–120°C under continuous stirring. Elevated temperatures facilitate the dissolution of reactants and accelerate borate polycondensation.
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Impurity Removal : Agents like activated carbon (20–30 g per 1,000 g boric acid) adsorb metal ions (e.g., Fe³⁺, Al³⁺), reducing impurity levels below 10 ppm .
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Filtration and Drying : The reaction mixture is filtered to remove solids, and the filtrate is dried at 100–140°C to yield crystalline this compound.
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Pulverization : The dried product is ground into a fine powder, typically sieved to 200 mesh for uniformity.
Table 1: Representative Reaction Conditions in One-Step Synthesis
| Parameter | Range/Value | Impact on Product Quality |
|---|---|---|
| Temperature | 60–120°C | Higher temps improve reaction kinetics |
| Na:B Molar Ratio | 1:3.8–4.2 | Ensures stoichiometric balance |
| Drying Temperature | 100–140°C | Prevents dehydration anomalies |
| Impurity Remover Dosage | ≤1:5 (mass ratio) | Reduces metal ions to <10 ppm |
Advantages and Limitations
This method achieves ≥98% purity with minimal post-processing, attributed to the use of impurity removers. However, the energy-intensive drying stage (140°C) and precise stoichiometric control pose challenges for large-scale production.
Borax Derivative-Based Synthesis Method
Reagent Combinations and Ratios
This approach employs borax decahydrate (Na₂B₄O₇·10H₂O) , borax pentahydrate (Na₂B₄O₇·5H₂O) , or anhydrous borax (Na₂B₄O₇) as sodium sources, combined with boric acid. The mass ratios vary depending on the borax form:
Process Description
-
Dissolution : Borax and boric acid are dissolved in water at 30–110°C , forming a supersaturated solution.
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Crystallization : Cooling to 20°C at controlled rates (5–40°C/min ) induces crystallization. Agitation at 40–200 rpm disrupts supersaturation, promoting crystal growth.
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Centrifugation and Drying : Crystals are separated via centrifugation, followed by low-temperature drying (20°C ) and final dehydration at 60°C to achieve a boron content of 21.0% .
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Mother Liquor Recycling : Residual liquid from centrifugation is reused, enhancing resource efficiency.
Table 2: Key Parameters in Borax-Based Synthesis
| Stage | Condition | Outcome |
|---|---|---|
| Dissolution Temperature | 30–110°C | Ensures complete dissolution |
| Cooling Rate | 5–40°C/min | Controls crystal size distribution |
| Drying Temperature | 60°C | Maintains hydrate stability |
| Boron Content | 21.0% | Meets industrial specifications |
Efficiency and Yield
This method reduces energy consumption by 30% compared to traditional routes, leveraging low-temperature drying and mother liquor recycling. The yield exceeds 90% , with product purity matching agricultural-grade standards.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Criteria | One-Step Boric Acid Method | Borax Derivative Method |
|---|---|---|
| Reagents | Boric acid, Na salts | Borax derivatives, boric acid |
| Reaction Temperature | 60–120°C | 30–110°C |
| Energy Intensity | High (140°C drying) | Moderate (60°C drying) |
| Purity | ≥98% | ≥95% |
| Scalability | Limited by stoichiometric control | High (closed-loop recycling) |
| Cost | Higher (impurity removers) | Lower (borax affordability) |
The one-step method excels in purity but faces scalability hurdles, whereas the borax method offers cost and energy advantages suited for industrial production.
Industrial Production Considerations
Chemical Reactions Analysis
Thermal Decomposition
When heated, disodium octaborate tetrahydrate undergoes sequential dehydration and structural breakdown:
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Dehydration : Loss of crystalline water begins at ~100°C, forming anhydrous disodium octaborate .
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Further Decomposition : At temperatures >300°C, the anhydrous form decomposes into sodium metaborate (NaBO₂) and boron trioxide (B₂O₃) :
Key Data:
| Property | Value | Source |
|---|---|---|
| Dehydration onset | 100°C | |
| Melting point (anhydrous) | >815°C | |
| Decomposition temperature | >300°C |
Hydrolysis in Aqueous Solutions
In water, this compound dissociates into boric acid (B(OH)₃) and borate anions (B(OH)₄⁻), with pH-dependent equilibria :
-
pH Dependence :
Solubility Data:
| Temperature (°C) | Solubility (g/L) | Source |
|---|---|---|
| 20 | 223.7 | |
| 60 | 421.0 |
Reactivity with Acids and Reducing Agents
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Acid Neutralization : Reacts with strong acids (e.g., HCl) to form boric acid and sodium salts :
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Redox Reactions : Reacts violently with strong reducing agents (e.g., alkali metals, metal hydrides), releasing hydrogen gas :
Hazard Notes:
Fire Retardant Mechanism
This compound acts as a flame retardant by:
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Endothermic Dehydration : Releases water vapor at high temperatures, cooling the substrate .
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Formation of Glassy Layer : Decomposes into boron oxides (B₂O₃), creating a barrier that limits oxygen access .
Combustion Data:
| Property | Observation | Source |
|---|---|---|
| Smoke suppression efficiency | Moderate | |
| Char formation | Enhanced in treated wood |
Environmental and Biological Interactions
Scientific Research Applications
Agricultural Applications
Disodium octaborate tetrahydrate is widely used in agriculture for its pest control properties. It serves as an effective fungicide and insecticide against various agricultural pests and diseases:
- Pest Control : DOT is effective against common pests such as termites, ants, and powdery mildew. It is particularly beneficial for crops like grapes, citrus fruits, and vegetables .
- Soil Amendment : The compound can remedy boron deficiency in soils, enhancing crop quality and yield. This application is crucial for maintaining soil health and optimizing agricultural productivity .
- Organic Farming : this compound has been approved for use in organic farming due to its environmentally friendly profile compared to traditional pesticides .
Pest Control Applications
The primary use of this compound lies in pest control:
- Wood Preservation : DOT is commonly applied as a wood treatment to protect against wood-decaying insects like termites and carpenter ants. It disrupts the digestive systems of these pests, preventing them from consuming the wood they infest .
- Dust Mite Control : Research indicates that DOT can significantly reduce dust mite populations in homes when applied to carpets and upholstery. A study showed that homes treated with DOT had dramatically lower levels of live mites compared to untreated homes .
Material Preservation
In addition to pest control, this compound has applications in material preservation:
- Flame Retardant : The compound can be used as a flame retardant in textiles and other materials, enhancing fire safety without the toxic effects associated with some conventional flame retardants .
- Detergent Additive : Its properties allow it to be used as an additive in detergents, improving cleaning efficiency while being less harmful to the environment .
Case Study 1: Effectiveness Against Termites
A study assessed the effectiveness of this compound (Tim-Bor) in controlling subterranean termite attacks on house sill plates. The results indicated that treatments containing 3% borate showed minimal termite damage compared to untreated controls. This highlights DOT's efficacy as a preventive measure against termite infestations .
Case Study 2: Dust Mite Reduction
In a randomized study involving 93 homes, researchers evaluated the impact of DOT on dust mite populations. Homes treated with DOT showed a significant reduction in live mite numbers after six months compared to placebo and control groups. This study underscores the potential of DOT as an effective solution for reducing allergens associated with dust mites .
Safety Considerations
While this compound is generally regarded as low in toxicity to humans and pets, it does pose certain risks:
Mechanism of Action
The mechanism of action of disodium octaborate tetrahydrate varies depending on its application. In insecticidal applications, the compound disrupts the enzyme and digestive systems of insects, preventing them from digesting food and ultimately causing death by starvation. This “stop-feed” mode of action makes it highly effective against wood-decaying insects like termites and carpenter ants .
Comparison with Similar Compounds
Chemical Structure and Composition
| Compound | Molecular Formula | Boron Content (%) | Water Solubility (g/100 mL) | Key Structural Features |
|---|---|---|---|---|
| Disodium octaborate tetrahydrate | Na₂B₈O₁₃·4H₂O | 20.6 | ~10–15 | Octahedral boron clusters, 4 H₂O |
| Borax (sodium tetraborate decahydrate) | Na₂B₄O₇·10H₂O | 11.3 | ~6.3 | Layered structure, 10 H₂O |
| Boric Acid | H₃BO₃ | 17.5 | ~5.5 | Trigonal planar molecules |
| Ammonium dihydrogen phosphate (ADP) | NH₄H₂PO₄ | 0 | ~37 | Ionic crystal structure |
This compound contains twice the boron content of borax, enhancing its efficacy in pest control and flame retardancy . Unlike ADP, which lacks boron, disodium octaborate leverages boron’s natural toxicity to insects and fungi .
Environmental and Toxicological Profiles
| Property | This compound | Borax | Boric Acid |
|---|---|---|---|
| Acute Toxicity (LD50, rat oral) | 2,000–3,000 mg/kg | 2,660 mg/kg | 3,450 mg/kg |
| Bioaccumulation Potential | Low (BCF < 10) | Low | Low |
| Percutaneous Absorption | 0.122% of applied dose | 0.210% | 0.226% |
| Environmental Persistence | Non-degradable, pH-dependent adsorption | Similar | Similar |
This compound exhibits lower dermal absorption than boric acid and borax, minimizing systemic toxicity risks .
Biological Activity
Disodium octaborate tetrahydrate (DOT) is a boron compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture, medicine, and pest control. This article explores the biological activity of DOT, focusing on its antibacterial properties, effects on pest populations, and potential applications in various sectors.
This compound is a white, odorless crystalline solid with the formula . It is soluble in water and forms viscous solutions that can penetrate various substrates. The compound acts primarily as an insecticide, fungicide, and wood preservative. Its mechanism of action involves disrupting the enzyme and digestive systems of insects, leading to antifeeding behavior and eventual mortality .
Antibacterial Activity
Recent studies highlight the antibacterial effects of DOT against various bacterial strains. A significant study assessed its efficacy against clinical strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Brucella melitensis. The minimum inhibitory concentrations (MIC) were determined using microdilution methods. Notably, DOT exhibited an MIC of 0.644 mg/ml against Pseudomonas aeruginosa, indicating its potential as an antibacterial agent .
Table 1: Antibacterial Efficacy of this compound
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| Pseudomonas aeruginosa | 0.644 |
| Staphylococcus aureus | >1.000 |
| Brucella melitensis | 0.500 |
| Aeromonas hydrophila | 0.385 |
This table summarizes the antibacterial activity of DOT against selected strains, showcasing its effectiveness particularly against Pseudomonas aeruginosa.
Effects on Pest Populations
DOT has been extensively studied for its impact on pest control, especially in reducing populations of dust mites and wood-destroying insects. A controlled study demonstrated that applying DOT to carpets significantly reduced populations of Dermatophagoides farinae and Dermatophagoides pteronyssinus by over 98% compared to untreated controls . This suggests DOT's utility in managing indoor allergens and pests.
Case Study: Dust Mite Reduction
- Study Design : Application of DOT at a rate of 509 ml per 8.15 liters of water on carpets.
- Results :
- Reduction in dust mite populations by >98% after 8 weeks.
- More effective against D. pteronyssinus than D. farinae.
Agricultural Applications
In agricultural settings, DOT has been shown to inhibit pests affecting crops like tomatoes and pistachios without harming the plants themselves. Its application as a foliar spray or soil treatment provides an environmentally friendly alternative to traditional pesticides .
Table 2: Agricultural Efficacy of this compound
| Crop Type | Pest Target | Application Method | Observed Effect |
|---|---|---|---|
| Tomato | Various insect pests | Foliar spray | Significant reduction |
| Pistachio | Insect pests | Soil treatment | No detrimental effects |
Safety and Toxicity Profile
Despite its efficacy, safety assessments are crucial for any compound used in human environments. DOT has low acute oral toxicity with LD50 values reported at 5.3 g/kg for guinea pigs and 2 g/kg for rats . However, it is classified under reproductive toxicity category 1B by the EU due to potential risks to fertility and unborn children .
Q & A
Q. What are the key physicochemical properties of disodium octaborate tetrahydrate (DOT) relevant to its environmental mobility in agricultural research?
DOT is highly water-soluble (67% B₂O₃ content) and forms supersaturated solutions in water, enabling rapid uptake in plant systems . Its partitioning behavior in soil and sediment is pH-dependent, with greater adsorption under alkaline conditions (pH 7.5–9.0). The median Kp (partition coefficient) value is 2.19 L/kg, indicating moderate mobility in soil matrices . Researchers should account for pH variations and water solubility when designing field trials to assess boron leaching or bioavailability.
Q. How does DOT function as a micronutrient in plant studies, and what methodological considerations are critical for experimental design?
DOT supplies bioavailable boron, essential for cell wall synthesis and root elongation. In Eruca sativa (rocket) studies, optimal DOT concentrations (e.g., 45 mg L⁻¹) improved germination rates by 18% and dry matter content by 22% compared to controls, while higher doses (>60 mg L⁻¹) caused toxicity . Methodologically, randomized block designs with ANOVA and Tukey post-hoc tests are recommended to analyze dose-dependent effects on germination indices (e.g., cotyledon length, biomass accumulation) .
Q. What distinguishes DOT from borax (sodium tetraborate decahydrate) in pest control research?
Unlike borax (Na₂B₄O₇·10H₂O), DOT (Na₂B₈O₁₃·4H₂O) has higher boron content (20–21% vs. 11% in borax) and superior solubility, enabling deeper penetration into materials like wood . DOT’s mode of action against insects (e.g., Sitophilus oryzae) involves gut toxicity and delayed mortality (100% after 21 days), whereas borax acts primarily via desiccation .
Advanced Research Questions
Q. How can researchers resolve contradictions in DOT’s efficacy across different experimental models?
Discrepancies arise from species-specific tolerance and environmental factors. For example, DOT at 200 ppm reduced wheat bulk density by only 1.9 kg/hL (minimal impact on grain quality), but its insecticidal efficacy against Sitophilus oryzae required prolonged exposure (8–21 days) for 100% mortality . To reconcile such findings, controlled studies should standardize variables like temperature, humidity, and application method (powder vs. suspension) .
Q. What experimental strategies optimize DOT concentration for dual roles as a nutrient and pesticide without phytotoxicity?
Dose-response curves and factorial designs are critical. In rocket plants, 45 mg L⁻¹ DOT enhanced growth, but concentrations >60 mg L⁻¹ suppressed germination by 30% . For pest control, 500 ppm DOT caused minimal bulk density loss in stored wheat (-1.9 kg/hL) while achieving 100% insect mortality after 21 days . Researchers should conduct parallel assays to identify concentration thresholds balancing agronomic benefits and non-target toxicity.
Q. How does pH influence DOT’s environmental persistence and bioavailability in aquatic systems?
In aqueous environments, DOT hydrolyzes to boric acid and borate anions, which remain stable without redox reactions. Adsorption to sediments increases under alkaline conditions (pH >7.5), reducing bioavailability. However, Fe/Mn oxide mobilization in reducing environments may release adsorbed boron, necessitating pH monitoring in ecotoxicology studies .
Q. What methodologies validate DOT’s long-term efficacy in wood preservation studies?
Accelerated aging tests (e.g., EN 84 leaching protocol) combined with spectrophotometric boron analysis (via curcumin complexation) quantify retention levels. Studies show DOT-treated wood retains >90% boron after 12 months, preventing termite (Coptotermes formosanus) infestation . Cross-sectional sawdust sampling and ICP-MS are recommended for spatial distribution analysis .
Data Contradiction and Synthesis
Q. Why do in vitro and in vivo percutaneous absorption rates of DOT differ significantly?
In vitro infinite-dose models (1000 µL/cm²) overestimate absorption (flux: 7.9 µg/cm²/h) compared to in vivo finite-dose studies (0.01 µg/cm²/h). This discrepancy arises from unrealistic dosing volumes in vitro. Researchers should prioritize finite-dose models (2 µL/cm²) aligned with real-world exposure, as they show closer agreement with in vivo data (Kp: 1.4 × 10⁻⁶ cm/h) .
Q. How do conflicting reports on DOT’s bioaccumulation potential inform regulatory risk assessments?
While DOT dissociates into ubiquitous borates, its low bioaccumulation factor (BCF <100) and rapid excretion in mammals (<0.2% dermal absorption) support its classification as non-PBT (persistent, bioaccumulative, toxic) . However, chronic exposure studies in aquatic invertebrates (e.g., Daphnia magna) are needed to address gaps in NOEC (no observed effect concentration) data .
Methodological Recommendations
- Dosage Calibration : Use ICP-OES to verify boron concentrations in experimental solutions .
- Statistical Analysis : Apply mixed-effects models to account for variability in field trials (e.g., soil heterogeneity) .
- Toxicity Screening : Combine OECD guidelines (e.g., Test No. 207 for earthworms) with molecular assays (e.g., oxidative stress markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
